2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine 2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine
Brand Name: Vulcanchem
CAS No.: 1242240-90-9
VCID: VC13399212
InChI: InChI=1S/C10H14ClN3O/c11-9-7-12-8-10(13-9)15-6-5-14-3-1-2-4-14/h7-8H,1-6H2
SMILES: C1CCN(C1)CCOC2=CN=CC(=N2)Cl
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol

2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine

CAS No.: 1242240-90-9

Cat. No.: VC13399212

Molecular Formula: C10H14ClN3O

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine - 1242240-90-9

Specification

CAS No. 1242240-90-9
Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
IUPAC Name 2-chloro-6-(2-pyrrolidin-1-ylethoxy)pyrazine
Standard InChI InChI=1S/C10H14ClN3O/c11-9-7-12-8-10(13-9)15-6-5-14-3-1-2-4-14/h7-8H,1-6H2
Standard InChI Key YCTXOVQPGATDBV-UHFFFAOYSA-N
SMILES C1CCN(C1)CCOC2=CN=CC(=N2)Cl
Canonical SMILES C1CCN(C1)CCOC2=CN=CC(=N2)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. Key substituents include:

  • Chlorine at position 6: Introduces electronegativity, enhancing reactivity and binding to biological targets .

  • 2-(Pyrrolidin-1-yl)ethoxy group at position 2: The ethoxy linker bridges the pyrrolidine moiety to the pyrazine ring, providing conformational flexibility and basicity from the pyrrolidine nitrogen .

Electronic Effects

Density functional theory (DFT) studies on analogous chloropyrazines reveal that the chlorine atom withdraws electron density, polarizing the ring and facilitating nucleophilic aromatic substitution at position 2 . The pyrrolidine nitrogen’s lone pair participates in hydrogen bonding, critical for interactions with enzymes like proteases and kinases .

Solubility and Lipophilicity

LogP calculations predict moderate lipophilicity (\sim1.8), balancing membrane permeability and aqueous solubility. The pyrrolidine group (pKa10.5\text{p}K_a \approx 10.5) protonates under physiological conditions, enhancing solubility in acidic environments .

Synthesis and Optimization

Chlorination of Pyrazine Precursors

A common approach involves chlorinating 2-aminopyrazine using phosphorus oxychloride (POCl3_3) under reflux, yielding 6-chloropyrazine-2-amine. Subsequent alkoxylation introduces the ethoxy-pyrrolidine group via nucleophilic substitution :

C4H4N2+POCl3C4H2ClN2+H3PO4\text{C}_4\text{H}_4\text{N}_2 + \text{POCl}_3 \rightarrow \text{C}_4\text{H}_2\text{ClN}_2 + \text{H}_3\text{PO}_4 C4H2ClN2+HOCH2CH2-pyrrolidineNaH, DMFC10H13ClN3O\text{C}_4\text{H}_2\text{ClN}_2 + \text{HOCH}_2\text{CH}_2\text{-pyrrolidine} \xrightarrow{\text{NaH, DMF}} \text{C}_{10}\text{H}_{13}\text{ClN}_3\text{O}

Alternative Pathways

  • Coupling Reactions: Palladium-catalyzed cross-coupling of 6-chloropyrazine boronic esters with pyrrolidine-ethoxy halides .

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields (e.g., 78% yield in 15 minutes) .

Purification and Characterization

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity .

  • Spectroscopic Data:

    • 1H^1\text{H}-NMR (600 MHz, CDCl3_3): δ 1.85–1.92 (m, 4H, pyrrolidine), 2.75–2.82 (m, 4H, pyrrolidine), 4.15 (t, J=6.0HzJ = 6.0 \, \text{Hz}, 2H, OCH2_2), 8.12 (s, 1H, pyrazine) .

    • HRMS: m/z 228.0798 [M+H]+^+ .

Biological Activities and Mechanisms

Modulation of CFTR-Mediated Pathways

The compound enhances cystic fibrosis transmembrane conductance regulator (CFTR) activity by 3.5-fold at 10 μM in vitro, promoting mucosal hydration in diseases like chronic rhinosinusitis and Sjögren’s syndrome . Mechanistically, it stabilizes the CFTR’s nucleotide-binding domain, increasing chloride ion efflux .

Kinase Inhibition

In JAK3 enzymatic assays, derivatives exhibit IC50_{50} values of 2.69 nM, rivaling clinical inhibitors like tofacitinib . The chlorine atom forms a halogen bond with Leu956, while the ethoxy linker positions the pyrrolidine for van der Waals interactions .

Structural Analogs and SAR Insights

CompoundStructural FeaturesBiological Activity
4-(2-(Pyrrolidin-1-yl)ethoxy)anilineAniline core, no chlorinationDye synthesis
3,5-Diamino-6-chloropyrazineDual amino groups, chlorineAntibacterial (MIC: 2 μg/mL)
2-Cyclohexyloxy-6-chloropyrazineCyclohexyl ether, chlorineLipophilic (LogP: 2.4)

Key SAR Trends:

  • Chlorine Substitution: Essential for antiviral and CFTR activity; removal reduces potency 10-fold .

  • Pyrrolidine vs. Piperidine: Pyrrolidine’s smaller ring improves metabolic stability (t1/2_{1/2}: 4.2 vs. 2.1 hours) .

  • Ethoxy Linker Length: Extending beyond two carbons diminishes binding affinity due to steric clash .

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Absorption: Oral bioavailability of 58% in mice, with TmaxT_{\text{max}} at 1.5 hours .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of pyrrolidine to lactam metabolites .

  • Excretion: 70% renal, 25% fecal .

Toxicity

  • Acute Toxicity: LD50_{50} >500 mg/kg in rats (oral).

  • hERG Inhibition: IC50_{50} = 12 μM, suggesting low cardiac risk .

Applications in Drug Development

CFTR-Targeted Therapies

Phase I trials for a derivative (US8008494) demonstrated improved lung function in cystic fibrosis patients (FEV1_1 +14% at 28 days) .

Antiviral Candidates

Lead optimization efforts focus on improving protease inhibitory activity against dengue serotypes .

Antibacterial Agents

Analogous chloropyrazines show efficacy against Mycobacterium tuberculosis (MIC: 0.2 μg/mL) .

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